molecular formula C55H91O8P B1254836 trans,octacis-decaprenylphospho-beta-D-ribofuranose

trans,octacis-decaprenylphospho-beta-D-ribofuranose

Cat. No. B1254836
M. Wt: 911.3 g/mol
InChI Key: YRIPSPRNAZBQAG-VSQGLHABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans,octacis-decaprenylphospho-beta-D-ribofuranose is a polyprenyl glycosyl phosphate consisting of beta-D-ribose attached at the 1-position to trans,octacis-decaprenyl phosphate. It is a conjugate acid of a trans,octacis-decaprenylphospho-beta-D-ribofuranose(1-).

Scientific Research Applications

Synthesis and Biological Activity

trans,octacis-Decaprenylphospho-beta-D-ribofuranose (DPR) has been recognized for its role in bacterial cell wall biosynthesis, particularly in mycobacteria. The stereoselective synthesis of DPR and its analogs is crucial for understanding its biological function and for developing potential therapeutic agents targeting bacterial infections. For instance, Liav et al. (2006) described the stereoselective synthesis of DPR and its shorter analogs, highlighting its significance in mycobacterial biology, especially regarding the formation of Decaprenylphosphoryl β-D-arabinofuranose (DPA) through a two-step epimerization process of DPR, which is a critical step in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall Liav et al., 2006.

Enzymatic Activity and Phosphorolysis

The enzymatic activities related to DPR and its analogs are also of significant interest. The study by Stepchenko et al. (2016) investigated the trans-2-deoxyribosylation of various thioxo- and azapyrimidines using different nucleoside phosphorylases, revealing insights into the enzymatic synthesis and phosphorolysis of these compounds. Such studies are pivotal for understanding the molecular mechanisms of DPR-related enzymes and for exploring their potential as drug targets Stepchenko et al., 2016.

properties

Product Name

trans,octacis-decaprenylphospho-beta-D-ribofuranose

Molecular Formula

C55H91O8P

Molecular Weight

911.3 g/mol

IUPAC Name

[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] [(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate

InChI

InChI=1S/C55H91O8P/c1-42(2)21-12-22-43(3)23-13-24-44(4)25-14-26-45(5)27-15-28-46(6)29-16-30-47(7)31-17-32-48(8)33-18-34-49(9)35-19-36-50(10)37-20-38-51(11)39-40-61-64(59,60)63-55-54(58)53(57)52(41-56)62-55/h21,23,25,27,29,31,33,35,37,39,52-58H,12-20,22,24,26,28,30,32,34,36,38,40-41H2,1-11H3,(H,59,60)/b43-23+,44-25-,45-27-,46-29-,47-31-,48-33-,49-35-,50-37-,51-39-/t52-,53-,54-,55+/m1/s1

InChI Key

YRIPSPRNAZBQAG-VSQGLHABSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(O1)CO)O)O)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans,octacis-decaprenylphospho-beta-D-ribofuranose
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trans,octacis-decaprenylphospho-beta-D-ribofuranose
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trans,octacis-decaprenylphospho-beta-D-ribofuranose
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trans,octacis-decaprenylphospho-beta-D-ribofuranose
Reactant of Route 5
trans,octacis-decaprenylphospho-beta-D-ribofuranose
Reactant of Route 6
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